5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of tetrahydroquinoline, a bicyclic organic compound that is widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, aniline, undergoes a cyclization reaction with an appropriate aldehyde to form the tetrahydroquinoline ring system.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the tetrahydroquinoline derivative.
Amination: The tetrahydroquinoline derivative is then subjected to an amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar bicyclic structure but without the tetrahydro and methanamine groups.
Tetrahydroquinoline: A similar compound without the methanamine group.
4-Methoxyquinoline: A derivative with a methoxy group instead of the methanamine group.
Uniqueness
5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride is unique due to the presence of both the tetrahydroquinoline ring system and the methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h5-6H,1-4,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJAMLRAIDFNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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